Val-boroPro;PT100

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

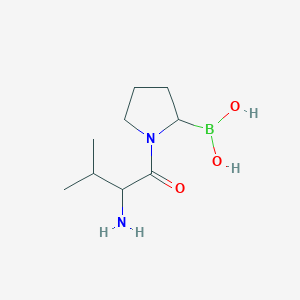

[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCMADOPPWWGNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)C(C(C)C)N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: Val-boroPro Mechanism of Action in NLRP1 Inflammasome Activation

Executive Summary

Val-boroPro (Talabostat, PT-100) represents a distinct class of immunomodulatory agents that triggers pyroptosis not through direct receptor ligation, but by inhibiting the "checkpoint" enzymes DPP8 and DPP9 (DPP8/9).[1][2][3][4] This guide details the molecular mechanism by which Val-boroPro (VbP) induces the "functional degradation" of NLRP1, leading to inflammasome assembly.[2] Unlike pathogen-associated molecular patterns (PAMPs) that directly bind sensors, VbP acts by removing the negative regulation imposed by DPP9, effectively tripping a cellular "booby trap." This document provides a mechanistic breakdown, validated experimental protocols, and critical data interpretation frameworks for researchers investigating this pathway.

Mechanism of Action: The "Functional Degradation" Model[2][5][6]

The activation of NLRP1 by Val-boroPro is a multi-step process governed by the DPP9-NLRP1 Checkpoint .

The Quiescent State: The "Bomb-Defuser" Complex

In resting cells, the NLRP1 inflammasome is kept in an auto-inhibited state. The cytosolic serine dipeptidases DPP8 and DPP9 act as "bomb-defusers."

-

Structure: NLRP1 undergoes autoproteolysis within its FIIND domain, generating two non-covalently associated fragments: the N-terminal fragment (NT) and the bioactive C-terminal fragment (CT), which contains the CARD domain.

-

Sequestration: DPP9 binds to the NLRP1-CT and sequesters it.[2][5] Crucially, the N-terminus of the NLRP1-CT inserts directly into the DPP9 active site. This ternary complex (DPP9 : NLRP1-FL : NLRP1-CT) prevents the CT from oligomerizing.

Val-boroPro Inhibition and Checkpoint Collapse

Val-boroPro is a non-selective inhibitor of post-proline cleaving serine proteases (targeting DPP4, FAP, DPP8, and DPP9).[6] Its specific inhibition of DPP8/9 is the trigger for NLRP1 activation.[1][2][3][4]

-

Inhibition: VbP binds to the catalytic active site of DPP8/9.

-

Displacement: This binding competes with the N-terminus of the NLRP1-CT, destabilizing the repressive complex.

-

Functional Degradation: The displacement exposes the unstable N-terminal region of NLRP1. This triggers the recruitment of the ubiquitin-proteasome system. The NLRP1-NT is rapidly degraded by the proteasome.

-

Liberation: The degradation of the NT releases the bioactive NLRP1-CT (UPA-CARD fragment) from the inhibitory complex.

-

Assembly: The free UPA-CARD fragment self-oligomerizes (nucleating ASC in some contexts, or directly recruiting Caspase-1) to form the active inflammasome star.

Downstream Signaling

-

Caspase-1 Activation: The inflammasome recruits pro-Caspase-1, facilitating its proximity-induced autoproteolysis into active p20/p10 subunits.[1]

-

GSDMD Cleavage: Active Caspase-1 cleaves Gasdermin D (GSDMD) at the linker region, releasing the pore-forming N-terminal domain (GSDMD-N).

-

Pyroptosis: GSDMD-N pores form in the plasma membrane, leading to osmotic lysis (LDH release) and the secretion of mature IL-1

and IL-18.

Pathway Visualization

Figure 1: The "Functional Degradation" mechanism of Val-boroPro-induced NLRP1 activation.[2][5][7]

Experimental Validation Protocols

Reagents and Controls[1]

-

Primary Agent: Val-boroPro (VbP) / Talabostat.[2]

-

Stock: 10 mM in DMSO. Store at -80°C. Avoid repeated freeze-thaw.

-

-

Specificity Control: 1G244 (Selective DPP8/9 inhibitor).[1][4][8][9]

-

Purpose: Confirms the effect is due to DPP8/9 and not DPP4/FAP.

-

-

Negative Control: DMSO (Vehicle).

-

Mechanism Control: MG-132 (Proteasome Inhibitor).

-

Rationale: Since VbP relies on proteasomal degradation of the NLRP1-NT, pre-treatment with MG-132 should block VbP-induced pyroptosis. This is a critical validation step.

-

Protocol: Induction of Pyroptosis in Monocytes (THP-1)[4][11]

Objective: Quantify cell death and validate inflammasome activation.

Step-by-Step Workflow:

-

Cell Seeding:

-

Seed THP-1 cells (ATCC TIB-202) at

cells/mL in RPMI-1640 + 10% FBS. -

Note: Priming (e.g., with LPS) is not strictly required for NLRP1 activation by VbP in human monocytes, as they constitutively express NLRP1 and Pro-IL-18, though LPS increases Pro-IL-1

levels.

-

-

Inhibitor Treatment:

-

Experimental Group: Add VbP (Final concentration: 2

M - 10 -

Specificity Control: Add 1G244 (10

M). -

Vehicle Control: DMSO (<0.1%).[8]

-

Proteasome Block (Optional): Pre-treat with MG-132 (10

M) for 30 mins before VbP addition.

-

-

Incubation:

-

Incubate for 6 to 24 hours at 37°C, 5% CO

. -

Checkpoint: Visual inspection for "ballooning" morphology typical of pyroptosis.

-

-

Harvesting:

-

Centrifuge plates at 500 x g for 5 mins.

-

Supernatant: Collect for LDH assay and ELISA (IL-1

/IL-18). -

Pellet: Lyse in RIPA buffer + Protease Inhibitors for Western Blot.

-

Quantitative Data Presentation (Expected Results)

| Assay | Readout | VbP Treatment (10 | VbP + MG-132 | 1G244 Control |

| LDH Release | % Cytotoxicity | > 60% (High) | < 10% (Blocked) | > 60% (High) |

| IL-1 | Cytokine (pg/mL) | High | Low/None | High |

| Western Blot | Casp-1 p20 | Band Present | Absent | Band Present |

| Western Blot | GSDMD-N (p30) | Band Present | Absent | Band Present |

| Cell Titer-Glo | ATP (Viability) | Low | High (Rescued) | Low |

Western Blotting Strategy

To rigorously prove the mechanism, probe for the following markers. Note that full-length NLRP1 is difficult to detect due to rapid degradation upon activation.

-

Anti-Caspase-1: Look for the p20 cleaved fragment.

-

Anti-GSDMD: Look for the p30 N-terminal fragment.

-

Anti-GAPDH/Actin: Loading control.

Experimental Workflow Diagram

Figure 2: Standardized workflow for assessing VbP-mediated inflammasome activation.

Senior Scientist Insights: Troubleshooting & Nuance

The "Proteasome Paradox"

A common point of confusion is the role of the proteasome. In most signaling pathways, proteasome inhibition increases protein levels. Here, proteasome inhibition blocks activation.[10]

-

Explanation: Activation requires the destruction of the N-terminal "brake."[2] If you inhibit the proteasome (MG-132), the N-terminus remains intact, the complex remains repressed, and pyroptosis does not occur. This is the definitive test for the "functional degradation" model.

Species Specificity

-

Mouse (Nlrp1b): Highly sensitive to VbP.

-

Human (NLRP1 & CARD8): VbP activates human NLRP1, but also activates CARD8 (another CARD-containing sensor) via the same DPP9 inhibition mechanism. In AML cell lines (like MV4-11), CARD8 is often the dominant sensor driving VbP-induced cell death. Be aware of which sensor is expressed in your model system.

Clinical Relevance

Val-boroPro (Talabostat) failed in early clinical trials likely due to the lack of patient stratification. Understanding this mechanism suggests it may be most effective in tumors with high NLRP1/CARD8 expression and intact downstream pyroptotic machinery (Caspase-1/GSDMD).

References

-

Okondo, M. C., et al. (2017). DPP8/9 inhibition activates the Nlrp1b inflammasome.[1][2][3][4][10] Cell Chemical Biology.

-

Okondo, M. C., et al. (2018). Inhibition of Dpp8/9 activates the Nlrp1b inflammasome.[1][2][3][10] Nature Chemical Biology.

-

Chui, A. J., et al. (2019). N-terminal degradation activates the NLRP1B inflammasome.[10] Science.

-

Zhong, F. L., et al. (2018). Human DPP9 represses NLRP1 inflammasome and protects against autoinflammatory diseases via both peptidase activity and FIIND domain binding. Journal of Biological Chemistry.

-

Johnson, D. C., et al. (2018). DPP8/9 inhibitors induce pyroptosis in acute myeloid leukemia cells. Nature Medicine.

Sources

- 1. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DPP9 sequesters the C terminus of NLRP1 to repress inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The NLRP1 inflammasome: new mechanistic insights and unresolved mysteries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. N-terminal degradation activates the NLRP1B inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

PT-100 chemical structure and molecular weight properties

Chemical Structure, Molecular Dynamics, and Application Protocols [1][2]

Executive Summary & Chemical Identity

PT-100 , widely recognized in literature as Talabostat or Val-boroPro , is a first-in-class dipeptide boronic acid inhibitor. While originally developed as a non-selective inhibitor of fibroblast activation protein (FAP) and dipeptidyl peptidase-4 (DPP4), its contemporary significance lies in its potent inhibition of the intracellular serine proteases DPP8 and DPP9 .[3]

This inhibition triggers a unique immunogenic cell death pathway known as pyroptosis via the activation of the CARD8 and NLRP1 inflammasomes. This distinct mechanism separates PT-100 from standard apoptotic agents, positioning it as a critical tool in immuno-oncology research.

Structural Nomenclature

-

Chemical Name: L-Valinyl-L-boroproline

-

IUPAC Name: (2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid

-

Stereochemistry: Critical (S, R) configuration. The L-valine and L-boroProline arrangement is essential for enzyme active site recognition.

Chemical Architecture & Molecular Weight Properties[5][6][8][9]

The defining feature of PT-100 is the C-terminal boronic acid moiety (

Molecular Weight Dynamics

Researchers must distinguish between the free base (active moiety) and the salt form (stabilized solid) used in formulation. Furthermore, in aqueous solution, the boronic acid group exists in a dynamic equilibrium with its dehydrated cyclic form.

| Property | Free Base (Active) | Mesylate Salt (Common Reagent) |

| Formula | ||

| Molecular Weight | 214.07 g/mol | 310.18 g/mol |

| CAS Number | 149682-77-9 | 150080-09-4 |

| Appearance | Hygroscopic solid | White to off-white crystalline solid |

| Solubility | DMSO (>40 mg/mL), Water (pH dependent) | Water (>30 mg/mL), DMSO (>15 mg/mL) |

The "Dehydration Artifact" in Analysis

In mass spectrometry (LC-MS) and aqueous stability studies, PT-100 often presents a mass of [M-18] (approx. 196 Da for the free base). This is due to the spontaneous loss of a water molecule from the boronic acid group to form a cyclic boroxine or internal ester.

-

Implication: When analyzing purity, the presence of the dehydrated species is often an artifact of the ionization source or solution equilibrium, not necessarily a degradation impurity.

Mechanism of Action: The DPP8/9-CARD8 Axis

Unlike standard DPP4 inhibitors (e.g., sitagliptin), PT-100 penetrates the cytosol to inhibit DPP8/9 . These enzymes normally suppress the activation of the pattern recognition receptor CARD8 (in humans) or NLRP1 (in mice).

Mechanistic Pathway Visualization

The following diagram illustrates the causality between PT-100 administration and pyroptotic cell death.

Figure 1: The PT-100 induced pyroptosis pathway. Inhibition of DPP8/9 releases the brake on CARD8, triggering Caspase-1 mediated cell death.

Experimental Protocols

A. Reconstitution and Storage

The boronic acid moiety is sensitive to oxidation and pH-dependent cyclization.

-

Solvent Choice: Dissolve the Mesylate salt in DMSO to create a stock solution (e.g., 10 mM). Avoid dissolving directly in basic buffers (pH > 7.5) for long-term storage, as this accelerates oxidative deboronation.

-

Storage:

-

Working Solution: Dilute into aqueous media (PBS or cell culture media) immediately prior to use.

B. Analytical Quantification (LC-MS/MS)

Analyzing PT-100 requires handling the boronic acid equilibrium.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse or Waters BEH C18).

-

Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH maintains the linear boronic acid form).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes. Boronic acids are relatively polar; expect early-to-mid elution.

Mass Transitions (ESI+): Due to the dehydration propensity, monitor both the parent and the dehydrated ion.

-

Parent Ion (Free Base):

-

Dehydrated Ion:

-

Quantification Strategy: Sum the integration of both peaks if separation is poor, or drive the equilibrium to the dehydrated form using higher source temperatures.

C. In Vitro Potency Assay (DPP8/9 Inhibition)

To verify biological activity, a fluorogenic substrate assay is the standard.

-

Buffer: 25 mM Tris (pH 7.4), 140 mM NaCl, 10 mM KCl.

-

Substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amido-4-methylcoumarin).

-

Enzyme: Recombinant human DPP8 or DPP9 (0.5 nM final).

-

Protocol:

-

Incubate Enzyme + PT-100 (dilution series) for 15 mins at 37°C.

-

Add Gly-Pro-AMC (50 µM final).

-

Measure Fluorescence (Ex 380 nm / Em 460 nm) kinetically for 30 mins.

-

-

Validation: IC50 should be in the low nanomolar range (< 10 nM).

Structural Equilibrium Visualization

The following diagram details the chemical equilibrium that complicates molecular weight determination during analysis.

Figure 2: Chemical species equilibrium. The linear form is required for inhibition, but the cyclic form is often observed in MS analysis.

References

-

MedChemExpress. Talabostat Mesylate Product Monograph. Retrieved from

-

IUPHAR/BPS Guide to Pharmacology. Talabostat Ligand Entry. Retrieved from

-

Okondo, M. C., et al. (2017). DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis.[9] Nature Chemical Biology.[9] Retrieved from

-

Johnson, D. C., et al. (2018). DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia. Nature Medicine.[8] Retrieved from

-

Bachovchin, W. W., et al. (2011). Pro-soft Val-boroPro: A Strategy for Enhancing in Vivo Performance.[10] Journal of Medicinal Chemistry.[2] Retrieved from

-

Tocris Bioscience. Talabostat Mesylate Technical Data. Retrieved from

Sources

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. talabostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. selleckchem.com [selleckchem.com]

- 9. DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis. | Broad Institute [broadinstitute.org]

- 10. Pro-soft Val-boroPro: a strategy for enhancing in vivo performance of boronic acid inhibitors of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

Val-boroPro role in DPP8 and DPP9 inhibition pathways

A Technical Guide to Mechanism, Protocols, and Therapeutic Implications

Executive Summary

Val-boroPro (Talabostat, PT-100) was originally developed as a non-selective inhibitor of Dipeptidyl Peptidase 4 (DPP4) and Fibroblast Activation Protein (FAP) for oncology. However, its clinical progression was halted not by a lack of potency, but by distinct, mechanism-based toxicities mimicking "cytokine storms."

Recent breakthrough studies have redefined Val-boroPro not merely as a DPP4 inhibitor, but as a potent chemical probe for DPP8 and DPP9 (DPP8/9) . Inhibition of these intracellular proteases triggers a specific, lethal immune response: pyroptosis , mediated by the NLRP1 (in mice) and CARD8 (in humans) inflammasomes.[1]

This guide serves as the definitive technical manual for researchers utilizing Val-boroPro to interrogate this pathway. It details the molecular mechanism, provides validated experimental protocols, and establishes the necessary controls to distinguish DPP8/9-mediated effects from DPP4 inhibition.

Part 1: Molecular Mechanism of Action[2]

The Biochemistry of Inhibition

Val-boroPro is a boronic acid dipeptide (L-Val-L-boroPro). Unlike canonical serine protease inhibitors that form covalent acyl-enzyme intermediates, the boron atom in Val-boroPro accepts the active site serine hydroxyl group to form a stable, tetrahedral transition-state analog.

-

Potency: It is a nanomolar inhibitor of the "S9" family of serine proteases.[2]

Crucial Insight: While Val-boroPro inhibits DPP4, the pyroptotic phenotype is exclusively driven by the inhibition of cytosolic DPP8 and DPP9. This has been rigorously proven using selective inhibitors (e.g., Sitagliptin for DPP4 vs. 1G244 for DPP8/9).[2]

The DPP8/9-NLRP1 Checkpoint

In resting cells, DPP8 and DPP9 serve as "metabolic checkpoints." They bind to the FIIND domain of the inflammasome sensor proteins NLRP1 and CARD8 , maintaining them in an auto-inhibited state.

When Val-boroPro inhibits the enzymatic activity of DPP8/9:

-

Destabilization: The repressive complex between DPP8/9 and NLRP1/CARD8 is destabilized.[3]

-

Proteasomal Degradation: The N-terminal fragment of NLRP1/CARD8 is degraded.

-

Ligand Release: The bioactive C-terminal fragment (containing the CARD domain) is released.

-

Inflammasome Assembly: The UPA-CARD fragment oligomerizes (often recruiting ASC) to activate Caspase-1 .

-

Pyroptosis: Caspase-1 cleaves Gasdermin D (GSDMD) .[2][4] The N-terminal domain of GSDMD forms pores in the plasma membrane, causing lytic cell death and IL-1

release.

Pathway Visualization

Caption: The Val-boroPro mechanism. Inhibition of DPP8/9 releases the NLRP1/CARD8 C-terminal fragment, triggering Caspase-1 dependent pyroptosis.

Part 2: Experimental Protocols

Experimental Design Strategy

To study this pathway, you must validate that the observed effect is DPP8/9-dependent and Caspase-1-mediated .

Recommended Cell Models:

-

Human: THP-1 (Monocytes), MV4-11 (AML). Note: These express high levels of NLRP1/CARD8.

-

Mouse: RAW 264.7 (Macrophage).[2][4][5][6] Note: Sensitive via NLRP1b.[1][2][3]

Protocol: Measuring DPP8/9-Dependent Pyroptosis

Materials:

-

Control Inhibitor 1: Sitagliptin (Selective DPP4 inhibitor; Negative Control)

-

Control Inhibitor 2: 1G244 (Selective DPP8/9 inhibitor; Positive Control)

-

Caspase-1 Inhibitor: VX-765 or Ac-YVAD-CMK

-

LDH Cytotoxicity Assay Kit

Step-by-Step Workflow:

-

Seeding: Seed THP-1 cells at

cells/mL in RPMI-1640 + 10% FBS. -

Pre-treatment (Validation Step):

-

Group A: Vehicle (DMSO).

-

Group B: VX-765 (20

M) for 1 hour. Purpose: To prove Caspase-1 dependence.

-

-

Treatment:

-

Incubation: Incubate for 6 to 24 hours . (Pyroptosis is rapid; 6h is often sufficient for LDH release).

-

Readout 1 (Supernatant): Harvest 50

L supernatant for LDH assay. Calculate % Cytotoxicity relative to Lysis Control. -

Readout 2 (Western Blot): Lyse remaining cells. Blot for:

-

Full length GSDMD (53 kDa) vs Cleaved GSDMD-N (30 kDa) .

-

Pro-Caspase-1 (45 kDa) vs Cleaved Caspase-1 (p20) .

-

Data Interpretation: The "Fingerprint" of DPP8/9 Inhibition

| Compound | Target Profile | Phenotype (THP-1 Cells) | Biomarker (GSDMD-N) |

| Val-boroPro | DPP4 + DPP8/9 | High Cytotoxicity | Positive |

| Sitagliptin | DPP4 Selective | No Cytotoxicity | Negative |

| 1G244 | DPP8/9 Selective | High Cytotoxicity | Positive |

| VbP + VX-765 | (Caspase Blocked) | Reduced Cytotoxicity | Negative |

Part 3: Visualization of Experimental Logic

This decision tree assists in troubleshooting and validating "off-target" effects versus true DPP8/9 mediated pyroptosis.

Caption: Logic flow for validating Val-boroPro specificity. True DPP8/9 pyroptosis requires Caspase-1/GSDMD activity and is Sitagliptin-resistant.

Part 4: Therapeutic Implications & Toxicity[2]

The Toxicity Barrier

Val-boroPro failed in Phase 2/3 clinical trials for cancer. The dose-limiting toxicities included edema and cytokine release syndromes.

-

Mechanism: Systemic inhibition of DPP8/9 activates NLRP1 in resident macrophages, releasing IL-1

and IL-18.[6] This creates a "cytokine storm" effect. -

Lesson: Systemic DPP8/9 inhibition is likely too toxic for general oncology unless targeted delivery is employed.

The AML Opportunity

Acute Myeloid Leukemia (AML) cells are uniquely addicted to the DPP8/9-CARD8 axis.

-

Vulnerability: AML blasts express high levels of CARD8.

-

Therapeutic Window: While normal cells are affected, AML cells undergo pyroptosis at lower threshold concentrations of Val-boroPro. This remains an active area of investigation for ex vivo purging or targeted conjugates.

References

-

Okondo, M. C., et al. (2017).[4] "DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis."[1][2][3][4][5][6][8] Nature Chemical Biology, 13, 46–53. [Link]

-

Okondo, M. C., et al. (2018).[1][3][6] "Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome."[1][3][4][6][9] Cell Chemical Biology, 25(3), 262-269. [Link]

-

Johnson, D. C., et al. (2018).[1][6] "DPP8/DPP9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia."[1] Nature Medicine, 24, 1151–1156. [Link]

-

Taabazuing, C. Y., et al. (2017).[4][6] "Pyroptosis and Apoptosis Pathways Engage in Cross-Talk in Monocytes and Macrophages." Cell Reports, 20(1), 140-150. [Link]

Sources

- 1. DPP8/DPP9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DPP8/DPP9 inhibition elicits canonical Nlrp1b inflammasome hallmarks in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis. | Broad Institute [broadinstitute.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Understanding Val-boroPro-Induced Pyroptosis in Macrophages

Foreword: A Paradigm Shift in Innate Immunity and Oncology

The study of programmed cell death has long been a cornerstone of biological research, with apoptosis traditionally holding the spotlight. However, the landscape is evolving with the recognition of pyroptosis, a highly inflammatory form of lytic cell death, as a critical player in both host defense and disease pathogenesis. Val-boroPro (also known as Talabostat or PT-100), a small molecule inhibitor of post-proline cleaving serine proteases, has emerged as a potent inducer of pyroptosis, particularly in monocytes and macrophages.[1][2][3] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning Val-boroPro-induced pyroptosis in macrophages and offers detailed, field-proven methodologies for its investigation. It is designed for researchers, scientists, and drug development professionals seeking to explore this pathway for therapeutic innovation.

The Core Mechanism: From Protease Inhibition to Inflammatory Demise

Val-boroPro's journey from a non-selective protease inhibitor to a specific activator of the innate immune system is a compelling narrative of scientific discovery. Its ability to trigger potent anti-tumor immune responses in preclinical models has spurred significant interest, leading to its investigation in human clinical trials.[2][3][4][5] The central mechanism of action is now understood to be the induction of pyroptosis in myeloid cells, a process initiated by the inhibition of two highly related cytosolic serine proteases: Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9).[1][2][3]

The Gatekeepers: DPP8 and DPP9 as Negative Regulators

Under normal physiological conditions, DPP8 and DPP9 act as intracellular checkpoints, restraining the activation of a critical innate immune sensor.[1][6] Val-boroPro, by potently inhibiting the enzymatic activity of DPP8 and DPP9, effectively removes these "brakes," unleashing a powerful downstream signaling cascade.[2] This inhibitory action is the crucial initiating event that converges on the activation of an inflammasome complex.

The Sensor: Inflammasome Activation

The inhibition of DPP8/9 by Val-boroPro leads to the activation of an inflammasome, a multi-protein platform responsible for initiating inflammatory responses. In murine macrophages, this has been identified as the NLRP1b inflammasome.[1][4][6][7] In human myeloid cells, including the widely used THP-1 monocyte cell line, the CARD-containing protein CARD8 appears to mediate this effect, functioning as a human homolog to murine Nlrp1b in this context.[1] This activation is a pivotal step, as it serves to recruit and activate the effector protease, pro-caspase-1.[4][6]

The Executioner: Caspase-1 and Gasdermin D

The assembly of the inflammasome triggers the proximity-induced auto-activation of pro-caspase-1.[4][6] Activated caspase-1 is the central executioner of the pyroptotic pathway. One of its key substrates is Gasdermin D (GSDMD).[1][8][9][10][11] Caspase-1 cleaves GSDMD, releasing its N-terminal fragment (GSDMD-NT).[11][12] This GSDMD-NT fragment then oligomerizes and inserts itself into the cell membrane, forming large pores.[8][11]

These pores disrupt the osmotic potential of the cell, leading to cell swelling, lysis, and the release of pro-inflammatory intracellular contents, including lactate dehydrogenase (LDH), pro-inflammatory cytokines like IL-1β and IL-18, and damage-associated molecular patterns (DAMPs).[2][12][13] This lytic and inflammatory cell death is the hallmark of pyroptosis.[2][3]

Figure 1: Signaling pathway of Val-boroPro-induced pyroptosis in macrophages.

Experimental Validation: A Step-by-Step Guide

To rigorously study Val-boroPro-induced pyroptosis, a combination of assays is essential to monitor different stages of the pathway, from initial cytotoxicity to specific molecular events.[14]

Core Experimental Workflow

The following diagram outlines a typical workflow for investigating Val-boroPro's effects on macrophages.

Figure 2: A typical experimental workflow for studying Val-boroPro-induced pyroptosis.

Detailed Protocols

-

Rationale: THP-1 cells are a human monocytic leukemia cell line that can be differentiated into macrophage-like cells, providing a consistent and reproducible model system.[15]

-

Procedure:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

To differentiate, seed THP-1 cells into 96-well or 6-well plates at a density of 1 x 10^5 cells/mL.

-

Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.

-

Incubate for 48-72 hours. Differentiated macrophages will become adherent.

-

After incubation, gently aspirate the PMA-containing medium and wash the cells once with fresh, serum-free medium.

-

Add fresh complete medium and rest the cells for 24 hours before Val-boroPro treatment.

-

-

Rationale: Establishing a clear dose-response and time-course is critical for understanding the kinetics of pyroptosis.

-

Procedure:

-

Prepare a stock solution of Val-boroPro in DMSO.

-

Dilute Val-boroPro in culture medium to the desired final concentrations (e.g., 0.1 µM to 20 µM). Include a DMSO-only vehicle control.

-

Replace the medium on the differentiated macrophages with the Val-boroPro-containing medium.

-

Incubate for the desired time points (e.g., 4, 8, 12, 24 hours).

-

Sample Collection:

-

Supernatant: Carefully collect the cell culture supernatant and centrifuge at 500 x g for 5 minutes to pellet any detached cells. Transfer the cleared supernatant to a new tube for LDH and cytokine analysis.

-

Cell Lysate: Wash the adherent cells once with cold PBS. Lyse the cells directly in the well using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

-

Rationale: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of pyroptosis.[16][17] Measuring its activity is a reliable way to quantify cell lysis.

-

Procedure (using a commercial kit):

-

Transfer 25-50 µL of the cleared supernatant (from Protocol 2) to a new 96-well plate.[16]

-

Prepare a positive control by completely lysing untreated cells with the provided lysis buffer. This represents 100% LDH release.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add the reaction mixture to each well and incubate at room temperature for 15-30 minutes, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: % Cytotoxicity = [(Sample OD - Background OD) / (Max LDH Release OD - Background OD)] x 100.

-

-

Rationale: Detecting the cleaved N-terminal fragment of GSDMD is a specific molecular confirmation of pyroptosis activation.[12][18][19]

-

Procedure:

-

Determine the protein concentration of the cell lysates (from Protocol 2) using a BCA assay.

-

Load equal amounts of protein (20-30 µg) onto a 12% SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for GSDMD (an antibody that recognizes both the full-length and the cleaved N-terminal fragment is ideal) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Expected Result: A decrease in the band for full-length GSDMD (~53 kDa) and the appearance of a band for the N-terminal fragment (~31 kDa) in Val-boroPro-treated samples.[12]

-

-

Rationale: Measuring the enzymatic activity of caspase-1 confirms the activation of the inflammasome.[20][21][22]

-

Procedure (using a fluorometric kit):

-

Use either cell lysate or concentrated supernatant for the assay.

-

Add 50 µL of sample to a 96-well black plate.

-

Prepare the reaction buffer containing the caspase-1 substrate (e.g., YVAD-AFC).

-

Add the reaction buffer to each well.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

-

The increase in fluorescence is proportional to the caspase-1 activity.

-

Data Interpretation and Expected Outcomes

A successful series of experiments will yield a cohesive dataset that validates the proposed mechanism.

| Assay | Vehicle Control (DMSO) | Val-boroPro (Effective Dose) | Rationale & Interpretation |

| LDH Release | Low / Baseline | Significant Increase | Demonstrates loss of membrane integrity and lytic cell death.[2][15] |

| Cell Morphology | Adherent, defined shape | Swelling, ballooning, eventual lysis | Visual confirmation of pyroptotic morphology. |

| Western Blot (GSDMD) | Predominantly full-length (~53 kDa) | Appearance of cleaved N-terminal fragment (~31 kDa) | Specific molecular evidence of GSDMD cleavage by active caspase-1.[12][23] |

| Western Blot (Caspase-1) | Pro-caspase-1 (~45 kDa) | Cleaved p20/p10 subunits in supernatant | Confirmation of caspase-1 activation. |

| Caspase-1 Activity | Low / Baseline | Significant Increase | Quantitative measure of inflammasome activation.[2] |

Concluding Remarks and Future Directions

Val-boroPro-induced pyroptosis in macrophages represents a potent mechanism for stimulating an innate immune response. The methodologies outlined in this guide provide a robust framework for researchers to dissect this pathway, identify novel modulators, and explore its therapeutic potential in oncology and inflammatory diseases. Future research will likely focus on the precise protein-protein interactions that lead to NLRC4/CARD8 activation post-DPP8/9 inhibition and the broader in vivo consequences of macrophage pyroptosis on the tumor microenvironment. Understanding these nuances will be paramount in translating the powerful biology of pyroptosis into next-generation therapeutics.

References

-

Okondo, M. C., et al. (2018). Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome. Cell Chemical Biology. [Link]

-

Johnson, D. C., et al. (2018). DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia. Nature Medicine. [Link]

-

Narra, K., et al. (2015). Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer. Cancer Biology & Therapy. [Link]

-

Compan, V., et al. (2015). Dynamics of macrophage polarization reveal new mechanism to inhibit IL-1β release through pyrophosphates. The Journal of Immunology. [Link]

-

Wang, Y., et al. (2023). Electrical stimulation inhibits Val-boroPro-induced pyroptosis in THP-1 macrophages via sirtuin3 activation to promote autophagy and inhibit ROS generation. Journal of Translational Medicine. [Link]

-

Narra, K., et al. (2015). Phase II Trial of Single Agent Val-boroPro (Talabostat) Inhibiting Fibroblast Activation Protein in Patients with Metastatic Colorectal Cancer. Cancer Biology & Therapy. [Link]

-

Vats, D., et al. (2014). Parsing the Role of PPARs in Macrophage Processes. Frontiers in Immunology. [Link]

-

Okondo, M. C., et al. (2017). Val-boroPro is cytotoxic to monocytes and macrophages. ResearchGate. [Link]

-

Okondo, M. C., et al. (2017). DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis. Nature Chemical Biology. [Link]

-

Okondo, M. C., et al. (2018). Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome. Cell Chemical Biology. [Link]

-

Broz, P., & Pelegrín, P. (2020). Antiviral Inflammasomes and How to Find Them. Viruses. [Link]

-

ABClonal. (n.d.). Research Methods for Cell Pyroptosis. ABClonal.com. [Link]

-

Johnson, D. C., et al. (2018). Val-boroPro is cytotoxic to AML cells. ResearchGate. [Link]

-

Broad Institute. (2017). DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis. Broad Institute News. [Link]

-

Liu, X., et al. (2018). Caspase-1 engages full-length gasdermin D through two distinct interfaces that mediate caspase recruitment and substrate cleavage. Proceedings of the National Academy of Sciences. [Link]

-

Zhou, C., et al. (2022). Methods for monitoring cancer cell pyroptosis. Cell Communication and Signaling. [Link]

-

Miao, E. A., et al. (2014). Detection of pyroptosis by measuring released lactate dehydrogenase activity. Methods in Molecular Biology. [Link]

-

Tenthorey, J. L., et al. (2020). NLRC4 inflammasome activation is NLRP3- and phosphorylation-independent during infection and does not protect from melanoma. Journal of Experimental Medicine. [Link]

-

Okondo, M. C., et al. (2018). Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome. PubMed. [Link]

-

ResearchGate. (n.d.). Western blot analysis of gasdermin D. ResearchGate. [Link]

-

Rauch, I., et al. (2017). Caspase-1 interdomain linker cleavage is required for pyroptosis. Life Science Alliance. [Link]

-

Elabscience. (n.d.). Caspase 1 Activity Assay Kit (Colorimetric Method). Elabscience.com. [Link]

-

Narra, K., et al. (2015). Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer. ResearchGate. [Link]

-

He, K., et al. (2017). Inflammatory Caspases: Activation and Cleavage of Gasdermin-D In Vitro and During Pyroptosis. Current Protocols in Immunology. [Link]

-

Liu, X., et al. (2018). Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor. Proceedings of the National Academy of Sciences. [Link]

-

Rayamajhi, M., et al. (2013). Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity. ResearchGate. [Link]

-

Ghimire, L., et al. (2020). Advances in Understanding Activation and Function of the NLRC4 Inflammasome. International Journal of Molecular Sciences. [Link]

-

Protocols.io. (2020). Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 monitoring. Protocols.io. [Link]

-

ResearchGate. (n.d.). NLRC4 inflammasome activation leads to diverse downstream effects. ResearchGate. [Link]

-

Tan, Y., et al. (2022). Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors. Frontiers in Immunology. [Link]

-

Fink, S. L., & Cookson, B. T. (2006). Methodology for Comprehensive Detection of Pyroptosis. ResearchGate. [Link]

-

ClinicalTrials.gov. (2021). TALAPRO-2 A PHASE 3, RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED STUDY OF TALAZOPARIB WITH ENZALUTAMIDE IN METASTATIC CASTRATION-RESISTANT PROSTATE CANCER. ClinicalTrials.gov. [Link]

-

Miao, E. A., et al. (2014). Detection of pyroptosis by measuring released lactate dehydrogenase activity. PubMed. [Link]

-

Rauch, I., et al. (2017). Protocol for measuring NLRC4 inflammasome activation and pyroptosis in murine bone-marrow-derived macrophages. STAR Protocols. [Link]

-

Boster Biological Technology. (n.d.). Caspase-1 Activity Assay Kit. Boster Bio. [Link]

-

Zhou, C., et al. (2022). Methods for monitoring cancer cell pyroptosis. Cell Communication and Signaling. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis. | Broad Institute [broadinstitute.org]

- 4. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Caspase-1 engages full-length gasdermin D through two distinct interfaces that mediate caspase recruitment and substrate cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inflammatory Caspases: Activation and Cleavage of Gasdermin-D In Vitro and During Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

- 12. blog.abclonal.com [blog.abclonal.com]

- 13. researchgate.net [researchgate.net]

- 14. Methods for monitoring cancer cell pyroptosis | Cancer Biology & Medicine [cancerbiomed.org]

- 15. researchgate.net [researchgate.net]

- 16. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Gasdermin D Antibody | Cell Signaling Technology [cellsignal.com]

- 20. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]

- 21. Caspase 1 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

- 22. bosterbio.com [bosterbio.com]

- 23. pnas.org [pnas.org]

Technical Deep Dive: Signaling Cascade of Val-boroPro Mediated Caspase-1 Activation

Executive Summary

Val-boroPro (Talabostat, PT-100) represents a distinct class of immunomodulatory agents that triggers pyroptosis—a lytic, pro-inflammatory form of cell death—via a mechanism fundamentally different from canonical NLRP3 inflammasome activators.[1] Unlike pathogen-associated molecular patterns (PAMPs) that require priming and secondary signals, Val-boroPro acts as a potent small-molecule inhibitor of the serine proteases DPP8 and DPP9 .

This guide dissects the molecular signaling cascade initiated by Val-boroPro, specifically focusing on the DPP8/9-NLRP1/CARD8 axis . It elucidates the "functional degradation" model where protease inhibition paradoxically leads to inflammasome activation, providing a roadmap for experimental validation and therapeutic application in immuno-oncology.

The Mechanistic Foundation: The DPP8/9 Checkpoint

To understand Val-boroPro mediated activation, one must first understand the repression mechanism. In resting cells, the cytosolic proteases DPP8 and DPP9 serve as negative regulators (checkpoints) for the inflammasome sensors NLRP1 (human/mouse) and CARD8 (human).

The "Functional Degradation" Model

Unlike the NLRP3 inflammasome, which relies on conformational changes induced by phosphorylation or ion flux, NLRP1 and CARD8 activation is governed by N-terminal instability .

-

Resting State: DPP8/9 binds to the FIIND domain of NLRP1/CARD8, structurally restraining the protein and preventing auto-activation.[2]

-

Inhibition Event: Val-boroPro binds to the catalytic active site of DPP8/9.

-

Destabilization: Loss of DPP8/9 activity (or structural displacement) exposes the disordered N-terminal region of NLRP1/CARD8.

-

Proteasomal Targeting: The exposed N-terminus is ubiquitinated and targeted for degradation by the proteasome.

-

The Release: The proteasome degrades the N-terminal inhibitory fragment but leaves the C-terminal fragment (containing the UPA and CARD domains) intact.[3]

-

Active Complex: The liberated C-terminal fragment is the bioactive inflammasome unit.[2]

Key Specificity Data

Val-boroPro is non-selective among DPPs, but its pro-pyroptotic effect is exclusively driven by DPP8/9 inhibition, not DPP4.

Table 1: Val-boroPro Inhibitory Potency Profile

| Target Enzyme | IC50 (nM) | Ki (nM) | Physiological Relevance to Pyroptosis |

| DPP8 | 1.5 - 4.0 | 1.5 | Primary Driver |

| DPP9 | 0.76 - 11.0 | 0.76 | Primary Driver |

| DPP4 (CD26) | < 4.0 | 0.18 | None (Off-target for this pathway) |

| FAP | ~560 | - | None |

| QPP (DPP7) | ~310 | - | None |

Data aggregated from Okondo et al. (2017) and related biochemical profiling.

The Signaling Cascade: Step-by-Step

The following pathway details the molecular events from Val-boroPro entry to lytic cell death.

Pathway Visualization (Graphviz)

Caption: Molecular signaling pathway of Val-boroPro. Inhibition of DPP8/9 triggers proteasomal degradation of the NLRP1/CARD8 N-terminus, liberating the C-terminal CARD domain to activate Caspase-1.[2][3]

Critical Mechanistic Nuances

-

ASC Independence: Unlike NLRP3, the NLRP1 and CARD8 sensors contain a CARD domain.[4] This allows the liberated C-terminal fragment to bind directly to Pro-Caspase-1 via homotypic CARD-CARD interactions. While ASC can amplify the signal (forming specks), it is not strictly required for Val-boroPro induced cell death in many cell types (e.g., RAW 264.7 macrophages which lack ASC).

-

Proteasome Dependence: Paradoxically, treating cells with a proteasome inhibitor (e.g., MG-132) blocks Val-boroPro induced pyroptosis. This confirms that the proteasome is required to degrade the inhibitory N-terminus and "free" the lethal C-terminus.

Experimental Validation: Protocols & Workflows

To validate this specific cascade, one must distinguish it from generic cell death or NLRP3 activation.

Protocol: Differentiating DPP8/9-mediated Pyroptosis

Objective: Confirm Val-boroPro induced Caspase-1 activation is specific to DPP8/9 and distinct from NLRP3.

Reagents Required[5][6][7]

-

Inducer: Val-boroPro (10 µM stock).

-

Controls: LPS (priming), Nigericin (NLRP3 inducer).

-

Inhibitors:

-

MCC950 (Selective NLRP3 inhibitor).

-

MG-132 (Proteasome inhibitor).

-

Z-VAD-FMK (Pan-caspase inhibitor).

-

-

Cell Model: THP-1 Monocytes or RAW 264.7 Macrophages.[6]

Workflow Diagram (Graphviz)

Caption: Validation workflow. VbP toxicity should be insensitive to NLRP3 inhibition (MCC950) but sensitive to proteasome inhibition (MG-132), confirming the unique activation mechanism.

Step-by-Step Methodology

-

Cell Seeding: Plate THP-1 cells at

cells/mL in RPMI-1640. Differentiate with PMA if adherent macrophage phenotype is desired (optional for VbP, as it works in monocytes). -

Inhibitor Pre-treatment (Critical):

-

Add MCC950 (10 µM) to one set of wells 30 mins prior to VbP. Rationale: To prove independence from NLRP3.

-

Add MG-132 (10 µM) to another set 30 mins prior. Rationale: To prove dependence on proteasomal degradation.

-

-

Induction: Treat cells with Val-boroPro (10 µM) .

-

Incubation: Incubate for 6–16 hours. Note that VbP kinetics are slower than Nigericin (which takes ~1 hour).

-

Readout 1: LDH Release (Cytotoxicity): Collect supernatant. Mix 1:1 with LDH reaction mix. Measure absorbance at 490 nm.

-

Expected Result: VbP induces massive LDH release. MCC950 has no effect. MG-132 blocks LDH release.

-

-

Readout 2: Western Blotting:

-

Precipitate supernatant proteins (methanol/chloroform) to detect secreted p20 Caspase-1.

-

Lyse cells.[8]

-

Blot for Caspase-1 (look for p20 fragment), GSDMD (look for N-terminal cleavage), and IL-1β (look for p17 mature form).

-

Therapeutic Implications in Immuno-Oncology[10]

The ability of Val-boroPro to activate Caspase-1 independently of standard PAMPs makes it a powerful tool for "cold" tumors.

-

Adjuvant Effect: By triggering pyroptosis in tumor-associated macrophages (TAMs), VbP releases pro-inflammatory cytokines (IL-1β/IL-18) and tumor antigens, potentially turning the tumor microenvironment from immunosuppressive to immunogenic.

-

Synergy: The distinct mechanism allows for synergy with checkpoint inhibitors (PD-1/PD-L1), as the pyroptotic cell death recruits T-cells to the tumor site.

References

-

Okondo, M. C., et al. (2017).[4] DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis.[1][4][6][9][10][11] Nature Chemical Biology, 13(1), 46–53. Link

-

Johnson, D. C., et al. (2018).[2][3] DPP8/9 inhibitors activate the CARD8 inflammasome in human myeloid cells. Nature Immunology, 19(10), 1064–1074. Link

-

Chui, A. J., et al. (2019).[3] N-terminal degradation activates the NLRP1B inflammasome. Science, 364(6435), 82–85. Link

-

Taabazuing, C. Y., et al. (2017).[4] Pyroptosis and Apoptosis Pathways Engage in Cross-Talk in Monocytes and Macrophages. Cell Chemical Biology, 24(4), 507–514. Link

-

Griswold, A. R., et al. (2019).[2][12] DPP9 mediates autocatalytic activation of the NLRP1b inflammasome. Cell, 179(1), 201-213. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Activation of the CARD8 Inflammasome Requires a Disordered Region - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DPP8/DPP9 inhibition elicits canonical Nlrp1b inflammasome hallmarks in murine macrophages | Life Science Alliance [life-science-alliance.org]

- 11. DPP8/DPP9 inhibition elicits canonical Nlrp1b inflammasome hallmarks in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Beyond Glycemic Control: The Divergent Chemical Biology of Val-boroPro and Selective DPP4 Inhibitors

This guide serves as a technical reference for researchers investigating the distinct pharmacological profiles of Val-boroPro (Talabostat) versus generic DPP4 inhibitors (Gliptins). It synthesizes chemical biology, enzymatic kinetics, and immunology to explain why two drug classes targeting the same primary enzyme yield diametrically opposed biological outcomes.

Executive Summary: The Selectivity Paradox

In the landscape of serine protease inhibitors, Val-boroPro (Talabostat/PT-100) and generic DPP4 inhibitors (e.g., Sitagliptin, Vildagliptin) represent a critical divergence in drug design.

-

Generic Gliptins are engineered for hyper-selectivity toward DPP4 to treat Type 2 Diabetes (T2D) by preserving GLP-1, strictly avoiding off-target inhibition to ensure safety.

-

Val-boroPro is a pan-DPP inhibitor (DPP4/8/9) containing a boronic acid warhead. Its lack of selectivity is not a flaw but the driver of its mechanism: the induction of pyroptosis via the NLRP1/CARD8 inflammasomes—a pathway strictly dormant in Gliptin-treated systems.

Chemical Biology & Mechanism of Binding

The fundamental difference lies in the "warhead" chemistry and the resulting enzymatic adducts.

Val-boroPro: The Boronic Acid Transition State Mimic

Val-boroPro (L-Valine-L-boroProline) utilizes a boronic acid moiety.

-

Mechanism: The boron atom acts as a Lewis acid, accepting a lone pair from the active site Serine hydroxyl (Ser630 in DPP4) to form a stable, reversible tetrahedral adduct .

-

Kinetics: This adduct mimics the enzymatic transition state, resulting in slow-tight binding kinetics.

-

Cross-Reactivity: The boronic acid is a "hard" electrophile that binds avidly to the catalytic serine of structurally homologous peptidases, specifically DPP8 and DPP9 , which share high active-site conservation with DPP4.

Generic Gliptins: The Selective Competitors

-

Sitagliptin: A

-amino acid derivative that binds non-covalently. It relies on extensive hydrophobic interactions within the S1 and S2 pockets of DPP4. These pockets in DPP8/9 are sufficiently different (sterically restricted) to prevent high-affinity binding. -

Vildagliptin: Contains a cyanopyrrolidine (nitrile) warhead. It forms an imidate adduct with the catalytic serine. While more reactive than Sitagliptin, its scaffold is optimized to clash with DPP8/9 residues, maintaining a safety window of >100-fold.

The Selectivity Cliff: Quantitative Profiling

The biological divergence is dictated by the inhibition constants (

Table 1: Comparative Inhibitory Potency ( in nM)

| Target Enzyme | Val-boroPro (Talabostat) | Sitagliptin (Generic) | Vildagliptin (Generic) | Biological Consequence of Inhibition |

| DPP4 | < 4 nM | ~10–20 nM | ~4.5 nM | GLP-1 stabilization (Glucose Lowering) |

| DPP8 | 4 nM | > 50,000 nM | > 10,000 nM | Toxicity / Inflammasome Activation |

| DPP9 | 11 nM | > 50,000 nM | > 10,000 nM | Toxicity / Inflammasome Activation |

| FAP | ~30 nM | > 100,000 nM | > 100,000 nM | Stromal remodeling (Oncology) |

Critical Insight: The therapeutic window for T2D drugs depends entirely on the DPP8/9 Selectivity Ratio . Val-boroPro has a ratio of ~1:1 (non-selective), whereas Sitagliptin has a ratio of >2500:1.

Mechanism of Action: The "Bomb Defuser" Model

Val-boroPro's unique ability to kill acute myeloid leukemia (AML) cells stems from its inhibition of DPP9, not DPP4. This mechanism is known as the "Bomb Defuser" model involving the NLRP1 and CARD8 inflammasomes.

The Pathway Logic

-

Quiescent State: DPP9 binds to the C-terminus of NLRP1/CARD8, sequestering the inflammatory domain. DPP9 acts as a "bomb defuser," preventing accidental detonation.

-

Val-boroPro Action: VbP binds the DPP9 active site. This inhibits enzymatic activity AND destabilizes the DPP9-NLRP1 complex.

-

The Detonation: The N-terminal fragment of NLRP1 is degraded by the proteasome.[1] The C-terminal fragment (containing the CARD domain) is released from DPP9.

-

Pyroptosis: The free C-terminus oligomerizes, recruiting Caspase-1. Caspase-1 cleaves Gasdermin D (GSDMD), forming pores in the membrane and causing lytic cell death (pyroptosis).[2][3]

Generic Gliptins cannot trigger this because they do not bind DPP9.

Visualizing the Signaling Pathway

Figure 1: The "Bomb Defuser" mechanism. Val-boroPro inhibits DPP9, releasing the NLRP1/CARD8 "brake," leading to pyroptosis. Sitagliptin fails to engage this pathway due to lack of DPP9 affinity.

Experimental Protocols

To validate these differences in a research setting, two distinct workflows are required: Biochemical Selectivity and Cellular Pyroptosis.

Protocol A: Biochemical Selectivity Profiling (Enzymatic)

Objective: Quantify the

-

Reagents:

-

Recombinant Human DPP4, DPP8, and DPP9 (Active enzymes).

-

Substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA) or fluorogenic Gly-Pro-AMC.

-

Buffer: 25 mM Tris-HCl pH 8.0, 140 mM NaCl, 10 mM KCl.

-

-

Workflow:

-

Preparation: Dilute enzymes to kinetic linearity (typically 1–5 nM final conc).

-

Inhibitor Series: Prepare 10-point serial dilutions of Val-boroPro and Sitagliptin (Range: 0.1 nM to 100

M). -

Incubation: Pre-incubate inhibitor + enzyme for 15 mins at 37°C (Crucial for VbP slow-binding kinetics).

-

Reaction: Add Substrate (

concentrations: ~50 -

Readout: Measure Absorbance (405 nm) or Fluorescence (Ex380/Em460) kinetically for 30 mins.

-

-

Validation Criteria:

-

Val-boroPro: Must show >50% inhibition of DPP8/9 at < 20 nM.

-

Sitagliptin: Must show < 5% inhibition of DPP8/9 at 10

M.

-

Protocol B: Cellular Pyroptosis Induction (The "Kill" Assay)

Objective: Demonstrate Val-boroPro-specific cytotoxicity mediated by the inflammasome.

-

Model System:

-

Cell Line: MV4-11 (AML) or THP-1 (Monocytes). These express high levels of NLRP1/CARD8.

-

Control: CASP1 knockout or DPP9 knockout lines (specificity controls).

-

-

Workflow:

-

Seeding: Seed cells at

cells/mL in 96-well plates. -

Treatment:

-

Arm A: Vehicle (DMSO).

-

Arm B: Val-boroPro (10

M).[4] -

Arm C: Sitagliptin (10

M).

-

-

Incubation: 18–24 hours at 37°C.

-

-

Readouts:

-

LDH Release: Supernatant analysis for Lactate Dehydrogenase (marker of lytic cell death).

-

Western Blot: Lysate analysis for Cleaved Caspase-1 (p20) and Cleaved GSDMD (p30) .

-

-

Expected Result:

-

Val-boroPro induces massive LDH release and GSDMD cleavage.

-

Sitagliptin is indistinguishable from Vehicle (no pyroptosis).

-

Visualizing the Experimental Logic

Figure 2: Experimental logic for distinguishing VbP from Gliptins using a functional cell-death assay.

References

-

Okondo, M. C., et al. (2017).[3][5] "DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis."[6] Nature Chemical Biology. Link

-

Okondo, M. C., et al. (2018).[5] "Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome."[5][6] Cell Chemical Biology. Link

-

Johnson, D. C., et al. (2018).[3] "DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia."[6] Nature Medicine. Link

-

Zhong, F. L., et al. (2018).[5] "Human DPP9 represses NLRP1 inflammasome and protects against autoinflammatory diseases via both peptidase activity and FIIND domain binding." Journal of Biological Chemistry. Link

-

Lankas, G. R., et al. (2005). "Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity Over Dipeptidyl Peptidases 8 and 9." Diabetes.[7] Link

-

Hollingsworth, L. R., et al. (2021). "DPP9 sequesters the C terminus of NLRP1 to repress inflammasome activation."[1] Nature. Link

Sources

- 1. DPP9 sequesters the C terminus of NLRP1 to repress inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CARD8 inflammasome activation triggers pyroptosis in human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Val-boroPro Impact on Tumor Microenvironment and Immunity

Part 1: Executive Summary

Val-boroPro (Talabostat, PT-100) represents a distinct class of immunotherapeutic agents that functions not by directly targeting surface receptors, but by disrupting intracellular checkpoints governing innate immunity. Unlike conventional chemotherapy or targeted kinase inhibitors, Val-boroPro acts as a potent, non-selective inhibitor of the S9 family of serine proteases, specifically DPP8 and DPP9 .

The inhibition of DPP8/9 triggers a unique, highly inflammatory form of programmed cell death known as pyroptosis .[1] This process is mediated by the activation of the NLRP1 (in mice) or CARD8 (in humans) inflammasomes. The subsequent release of pro-inflammatory cytokines and Damage-Associated Molecular Patterns (DAMPs) fundamentally alters the Tumor Microenvironment (TME), converting immunologically "cold" tumors into "hot" landscapes susceptible to T-cell attack. This guide details the molecular mechanisms, TME remodeling effects, and experimental frameworks necessary for leveraging Val-boroPro in drug development.

Part 2: Mechanistic Architecture

The DPP8/9-NLRP1/CARD8 Axis

The primary mechanism of Val-boroPro lies in its ability to inhibit the enzymatic activity of DPP8 and DPP9. Under homeostatic conditions, DPP8/9 serve as "brakes" on the innate immune system by sequestering the N-terminal fragments of the inflammasome sensor proteins NLRP1 (Nucleotide-binding oligomerization domain, Leucine-rich Repeat and Pyrin domain containing 1) and CARD8 (Caspase Recruitment Domain-containing protein 8).

-

Inhibition: Val-boroPro enters the cell and covalently binds to the active sites of DPP8 and DPP9.

-

Destabilization: The inhibition prevents DPP8/9 from binding to the N-terminus of NLRP1/CARD8.

-

Proteasomal Degradation: The unbound N-terminus is rapidly targeted for proteasomal degradation.

-

Functional Release: The degradation of the N-terminus releases the bioactive C-terminal fragment (CARD8-CT or NLRP1-CT).

-

Inflammasome Assembly: The C-terminal fragment polymerizes and recruits Pro-Caspase-1 (via the ASC adaptor in some contexts, though CARD8 can directly engage Caspase-1).

-

Pyroptosis: Activated Caspase-1 cleaves Gasdermin D (GSDMD). The N-terminal domain of GSDMD (GSDMD-N) forms pores in the plasma membrane, causing lytic cell death and the release of IL-1

and IL-18.

Visualization: The Molecular Switch

The following diagram illustrates the signal transduction pathway initiated by Val-boroPro.

Caption: Molecular pathway of Val-boroPro-induced pyroptosis via DPP8/9 inhibition and NLRP1/CARD8 activation.

Part 3: Tumor Microenvironment (TME) Remodeling

Val-boroPro acts as a catalyst for TME remodeling. Most solid tumors maintain an immunosuppressive "cold" environment characterized by regulatory T cells (Tregs), M2-polarized macrophages, and a lack of effector T cell infiltration.

The "Cold" to "Hot" Transition

-

The Spark (Pyroptosis): VbP induces pyroptosis in tumor-associated macrophages (TAMs) and tumor cells. Unlike apoptosis (silent death), pyroptosis is highly immunogenic.

-

Cytokine Storm: The lysis releases IL-1

and IL-18.-

IL-1

: Promotes vasodilation and immune cell extravasation. -

IL-18: Stimulates NK cells and Th1 differentiation.

-

-

Chemokine Induction: The inflammatory signals upregulate chemokines like CXCL9 and CXCL10 , which are critical for recruiting CD8+ cytotoxic T lymphocytes (CTLs).

-

Antigen Presentation: The release of tumor antigens (DAMPs) in an inflammatory context enhances dendritic cell (DC) maturation and antigen presentation.

Visualization: TME Transformation Workflow

Caption: Step-wise remodeling of the tumor microenvironment from immunosuppressive to immunoreactive following Val-boroPro administration.

Part 4: Clinical Synergy & Combination Strategies

The rationale for combining Val-boroPro with Immune Checkpoint Inhibitors (ICIs) like Pembrolizumab (anti-PD-1) is based on adaptive immune resistance .

-

Mechanism: VbP recruits T-cells to the tumor. These T-cells secrete Interferon-gamma (IFN-

). While IFN- -

The Combination: Adding an anti-PD-1/PD-L1 agent blocks this adaptive resistance, allowing the recruited T-cells to remain active and execute tumor killing.

Table 1: Synergy Data Summary

| Study Type | Agents | Model / Indication | Key Findings | Reference |

| Preclinical | VbP + anti-PD-1 | MC38 (Colon), B16 (Melanoma) | Complete tumor regression in resistant models; increased CD8+ T-cell infiltration. | |

| Clinical (Phase 2) | Talabostat + Pembrolizumab | Advanced Solid Tumors (NCT04171219) | Safe profile; Stable disease in 47% of evaluable patients; 1 PR in endometrial cancer. | |

| Clinical (Phase 1b/2) | BXCL701 (Talabostat) + Pembrolizumab | mCRPC (Prostate Cancer) | Encouraging anti-tumor activity in late-line refractory adenocarcinoma. |

Part 5: Experimental Frameworks

For researchers validating VbP activity, the following protocols and data points are critical.

Table 2: Val-boroPro IC50 Profile (Selectivity)

| Target Enzyme | IC50 (nM) | Biological Consequence |

| DPP4 (CD26) | < 4 nM | Metabolic regulation (GLP-1), T-cell activation marker. |

| DPP8 | ~ 4 nM | Critical Target: NLRP1/CARD8 activation. |

| DPP9 | ~ 11 nM | Critical Target: NLRP1/CARD8 activation. |

| FAP | > 10,000 nM | Fibroblast Activation Protein (minimal inhibition). |

Protocol: Validating Pyroptosis Induction (In Vitro)

Objective: Confirm VbP-mediated cell death is pyroptotic (inflammatory) rather than apoptotic.

Materials:

-

Cell Line: THP-1 (Human Monocytes) or RAW 264.7 (Murine Macrophages).

-

Reagent: Val-boroPro (reconstituted in DMSO or 0.01N HCl).

-

Assays: LDH Cytotoxicity Kit, Western Blot reagents.

Step-by-Step Workflow:

-

Cell Seeding: Seed THP-1 cells at

cells/mL in RPMI-1640 + 10% FBS. -

Differentiation (Optional): Differentiate with PMA (100 ng/mL) for 24h if macrophage-like phenotype is desired.

-

Treatment:

-

Control: DMSO/Vehicle.

-

Experimental: Val-boroPro (Concentration range: 10 nM - 10

M). A standard effective dose is 2 - 10 -

Incubation: 24 hours at 37°C.

-

-

Supernatant Analysis (LDH):

-

Collect supernatant.

-

Perform LDH assay to measure plasma membrane rupture (hallmark of pyroptosis).

-

Expectation: >40% LDH release in VbP treated cells vs <5% in control.

-

-

Western Blot Analysis:

-

Lyse cell pellets.

-

Probe for GSDMD-N (cleaved N-terminal fragment ~30 kDa) and Caspase-1 p20 .

-

Note: The presence of GSDMD-N is the definitive molecular marker for pyroptosis.

-

-

Cytokine ELISA: Measure IL-1

and IL-18 in the supernatant.

Part 6: References

-

Okondo, M. C., et al. (2017). DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis.[1] Nature Chemical Biology.

-

Okondo, M. C., et al. (2018).[2] Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome. Cell Chemical Biology.

-

Johnson, D. C., et al. (2018). DPP8/DPP9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia. Nature Medicine.

-

Eder, J. P., et al. (2024). A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers.[3] Investigational New Drugs.

-

Taabazuing, C. Y., et al. (2017). Pyroptosis and Apoptosis Pathways Engage in Crosstalk in Monocytes and Macrophages. Cell Chemical Biology.

Sources

- 1. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tumor regression after combination of radiation and PD-1 antibody nivolumab treatment in a patient with metastatic mediastinal leiomyosarcoma: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: CARD8 Inflammasome Activation by Val-boroPro in Human Cells

[1]

Executive Summary

This technical guide delineates the molecular mechanisms and experimental protocols for activating the CARD8 inflammasome using the small-molecule inhibitor Val-boroPro (VbP) , also known as Talabostat (PT-100). Unlike the well-characterized NLRP3 inflammasome, CARD8 acts as a direct sensor of protease activity and intracellular stability. Its activation by VbP is unique: it relies on the inhibition of serine dipeptidyl peptidases 8 and 9 (DPP8/9), which triggers the proteasomal degradation of the CARD8 N-terminus, releasing the C-terminal fragment to initiate pyroptosis.[1][2][3]

Key Technical Differentiators:

-

Target Specificity: VbP targets DPP8/9, not the inflammasome sensor directly.

-

Mechanism: "Functional degradation" (N-terminal destruction) rather than ligand binding.

-

Signaling: ASC-independent recruitment of Caspase-1 (distinct from NLRP1/NLRP3).

-

Species Specificity: Functional CARD8 is present in humans but absent in rodents , necessitating the use of human cell lines (e.g., THP-1, MV4-11) or humanized models.

Mechanistic Architecture

The Repression-Activation Switch

In resting human cells, CARD8 is constitutively expressed but maintained in an autoinhibited state. The protein contains a Function-to-Find Domain (FIIND) , which undergoes autoproteolysis into two non-covalently associated fragments: the N-terminal (NT) fragment and the C-terminal (CT) fragment containing the CARD domain.[4][5][6]

-

Steady State (Repression): The dipeptidyl peptidases DPP8 and DPP9 (DPP8/9) possess enzymatic activity that suppresses CARD8 activation.[2][7] They may also form a ternary complex (DPP9:CARD8-FL:CARD8-CT) that physically sequesters the bioactive CT fragment.

-

Inhibition (The Trigger): VbP is a non-selective inhibitor of post-proline cleaving serine proteases.[8] It potently inhibits the catalytic activity of DPP8/9.

-

Functional Degradation: The loss of DPP8/9 activity signals the proteasome to degrade the disordered N-terminus of CARD8.[3][4][5]

-

Release & Assembly: Degradation of the NT fragment destroys the repressive clamp. The liberated CARD8-CT fragment (containing the UPA and CARD subdomains) is released.[3][6]

-

Effect: The CARD8-CT directly binds the CARD domain of Pro-Caspase-1 (without the need for the adaptor ASC), triggering Caspase-1 oligomerization, activation, and subsequent cleavage of Gasdermin D (GSDMD).

Pathway Visualization

Figure 1: Molecular cascade of CARD8 activation by Val-boroPro. Note the critical role of the proteasome and ASC independence.

Experimental Framework

Cell Model Selection

Since rodents lack a functional CARD8 gene, human cell lines are mandatory.

-

THP-1 (Acute Monocytic Leukemia): The gold standard. High endogenous expression of CARD8, DPP9, and Caspase-1.

-

MV4-11 (Biphenotypic Leukemia): Highly sensitive to VbP-induced pyroptosis.

-

Primary CD4+ T Cells: Relevant for HIV reservoir studies; requires isolation from PBMCs.

Reagents & Inhibitors

| Reagent | Role | Working Conc. | Mechanism |

| Val-boroPro (VbP) | Activator | 2 - 10 µM | Inhibits DPP8/9 catalytic activity. |

| VX-765 | Specific Control | 10 - 20 µM | Selective Caspase-1 inhibitor (blocks death). |

| MCC950 | Negative Control | 10 µM | NLRP3 inhibitor (should NOT block VbP). |

| MG132 | Mechanistic Control | 1 - 10 µM | Proteasome inhibitor. Prevents CARD8 activation (blocks NT degradation). |

| Z-VAD-FMK | Pan-Caspase Control | 20 µM | Blocks all caspases (prevents death). |

Protocol: VbP-Induced Inflammasome Activation (THP-1)[9]

Step 1: Cell Preparation

-

Culture THP-1 cells in RPMI-1640 + 10% FBS + 1% Pen/Strep.

-

Maintain density between

and -

Seeding: Plate

cells in 100 µL per well (96-well plate) for LDH assays, or -

Optional Priming: Add LPS (100 ng/mL) or Pam3CSK4 (1 µg/mL) for 3-4 hours if measuring IL-1β secretion. (Note: VbP induces pyroptosis without priming, but cytokine release requires pro-IL-1β synthesis).

Step 2: Inhibitor Pre-treatment (Validation Controls)

-

If testing specificity, add inhibitors (VX-765, MG132, MCC950) 30-60 minutes before VbP.

-

Crucial Check: MG132 must be added pre-VbP to demonstrate proteasome dependence.

Step 3: Activation

-

Add Val-boroPro to a final concentration of 10 µM .

-

Incubate at 37°C, 5% CO2.

-

Timecourse:

-

6 Hours: Early signs of GSDMD cleavage.

-

16-24 Hours: Maximal LDH release and cell death.

-

Step 4: Readouts

-

LDH Release (Cytotoxicity): Collect supernatant. Use a standard LDH cytotoxicity kit. Calculate % cytotoxicity relative to Lysis Buffer control.

-

Western Blotting (Lysate & Supernatant):

-

Spin down cells. Collect supernatant (SN) for secreted proteins; lyse pellet for intracellular.

-

Markers:

-

GSDMD: Look for the p30 N-terminal fragment.

-

Caspase-1: Look for the p20 or p10 active fragments.

-

CARD8: Difficult to detect endogenous active CT due to rapid turnover, but loss of full-length band may be visible.

-

IL-1β: Look for p17 (mature) in SN (if primed).

-

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for validating CARD8 activation.

Data Interpretation & Troubleshooting

Expected Results

-

VbP Only: High LDH release (>40% at 24h), strong GSDMD-p30 band, Caspase-1 activation.

-

VbP + VX-765: Near-complete rescue (low LDH, no GSDMD cleavage). Confirms Caspase-1 dependence.[8]

-

VbP + MCC950: No rescue. Confirms NLRP3 independence.

-

VbP + MG132: Rescue. This is the hallmark of CARD8/NLRP1 activation. Proteasome inhibition prevents the degradation of the N-terminus, keeping the inflammasome repressed.

Distinguishing CARD8 from NLRP1

Both sensors are activated by VbP. To confirm CARD8 specifically:

-

ASC Dependence: Use ASC-deficient cells (e.g., CRISPR knockout). NLRP1 requires ASC for efficient IL-1β release; CARD8 does not.[9]

-

Genetic Knockout: Use CARD8-/- vs. NLRP1-/- cell lines. In THP-1 cells, VbP-induced death is predominantly driven by CARD8.

Therapeutic Applications

HIV Eradication (Shock and Kill)

CARD8 acts as a sensor for HIV-1 protease activity.[10][11]

-

Mechanism: HIV-1 protease can cleave the N-terminus of CARD8 (mimicking the degradation trigger).[1][10][11]

-

VbP Synergy: VbP sensitizes infected cells to pyroptosis. In "Shock and Kill" strategies, VbP is used to clear latent HIV reservoirs by killing cells that reactivate the virus, as the viral protease triggers the now-derepressed CARD8.

Oncology (AML)

Acute Myeloid Leukemia (AML) cells often express high levels of CARD8.

-

Talabostat: Clinical trials utilized VbP (Talabostat). While early trials showed toxicity, understanding the CARD8 biomarker status could refine patient selection.

-

Mechanism: Inducing pyroptosis in AML blasts triggers immunogenic cell death, potentially recruiting an adaptive immune response against the tumor.

References

-

Johnson, D. C., et al. (2018).[1][3][6] DPP8/9 inhibitors activate the CARD8 inflammasome in human myeloid cells.[1][2] Nature Chemical Biology. Link

-

Chui, A. J., et al. (2019).[3] Activation of the CARD8 Inflammasome Requires a Disordered Region.[9] Cell Reports. Link

-

Sharif, H., et al. (2021).[6][12] Structural mechanism for the regulation of the CARD8 inflammasome by DPP9.[2][4][5][13] Nature Structural & Molecular Biology. Link

-

Wang, Q., et al. (2021). CARD8 is an inflammasome sensor for HIV-1 protease activity.[1][6][10][11] Science. Link

-

Okondo, M. C., et al. (2017).[8] DPP8/9 inhibition activates the Nlrp1b inflammasome.[2][4][5][8][9][14][15] Cell Chemical Biology. Link

Sources

- 1. rupress.org [rupress.org]

- 2. researchgate.net [researchgate.net]

- 3. Activation of the CARD8 Inflammasome Requires a Disordered Region - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural mechanism of CARD8 regulation by DPP9 | bioRxiv [biorxiv.org]